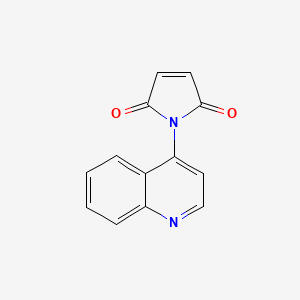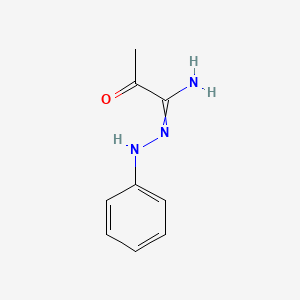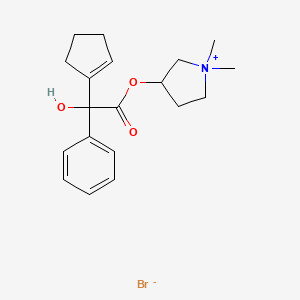
Dehydro Glycopyrrolate Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro Glycopyrrolate Bromide: is a chemical compound with the molecular formula C19H26NO3 • Br and a molecular weight of 396.32 g/mol . It is a quaternary ammonium compound and a derivative of glycopyrrolate, known for its anticholinergic properties . This compound is often used in pharmaceutical research and has various applications in medicine and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Glycopyrrolate Bromide typically involves the reaction of N-methylpyrrolidin-3-ol with specific compounds, followed by additional steps . The process may include the use of cyclopentylhydroxyphenylacetyl as a key intermediate . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process may include steps such as crystallization and purification to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dehydro Glycopyrrolate Bromide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Dehydro Glycopyrrolate Bromide has a wide range of applications in scientific research, including:
Mecanismo De Acción
Dehydro Glycopyrrolate Bromide exerts its effects by competitively inhibiting muscarinic receptors , particularly the M1 and M3 subtypes . This inhibition reduces the action of acetylcholine, leading to decreased secretions and muscle contractions in the affected areas . The compound’s molecular targets include bronchial smooth muscle and glandular tissues , where it helps alleviate symptoms like bronchoconstriction and excessive secretions .
Comparación Con Compuestos Similares
Glycopyrrolate: A closely related compound with similar anticholinergic properties.
Tiotropium Bromide: Another muscarinic antagonist used in the treatment of respiratory conditions.
Ipratropium Bromide: A short-acting anticholinergic agent used for similar therapeutic purposes.
Uniqueness: Dehydro Glycopyrrolate Bromide is unique due to its specific molecular structure and pharmacokinetic properties . It offers a distinct profile of receptor affinity and duration of action , making it suitable for particular therapeutic applications .
Propiedades
Fórmula molecular |
C19H26BrNO3 |
|---|---|
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
HLKFQJFWZXEVMJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
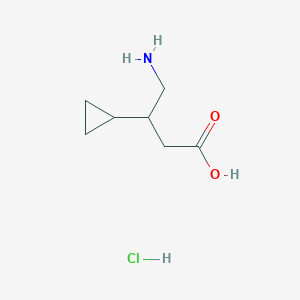
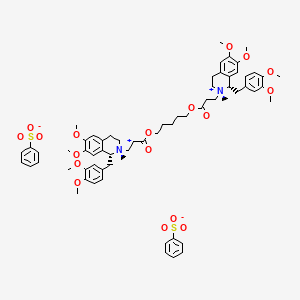
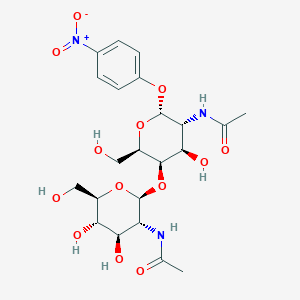
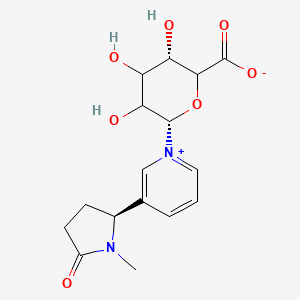
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)
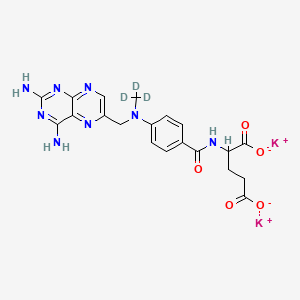
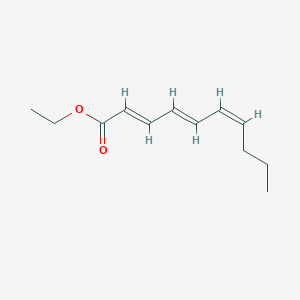

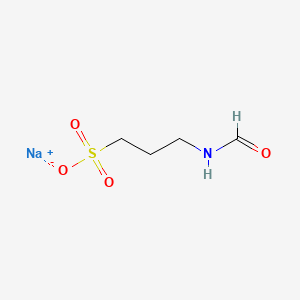
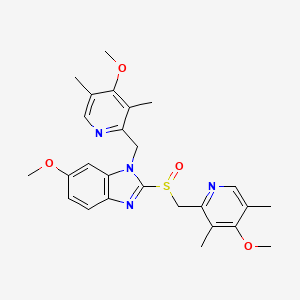
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
